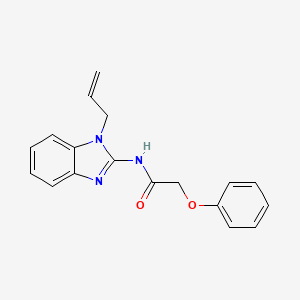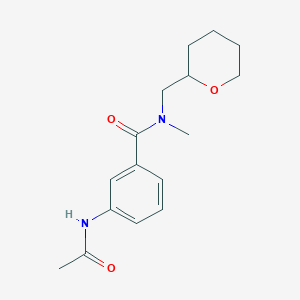![molecular formula C18H20F2N2O2 B5327581 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide](/img/structure/B5327581.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylpentanamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, which is responsible for the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of compound X involves the inhibition of a specific enzyme, which is responsible for the growth and proliferation of cancer cells. This enzyme is overexpressed in various types of cancers, and the inhibition of this enzyme can lead to the death of cancer cells. Additionally, compound X has also been found to modulate the activity of specific receptors in the brain, leading to its potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are primarily related to its inhibition of the specific enzyme and modulation of specific receptors in the brain. The inhibition of the enzyme leads to the death of cancer cells, while the modulation of specific receptors in the brain can lead to various neurological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its potency as an enzyme inhibitor. This makes it an effective tool for studying the role of the specific enzyme in various biological processes. Additionally, compound X has also shown potential applications in the field of neuroscience, making it a versatile tool for studying various neurological processes. However, the synthesis of compound X requires specialized equipment and expertise, which can limit its availability for lab experiments.
Future Directions
There are several future directions for the research on compound X. One of the main areas of focus is the development of more efficient synthesis methods, which can increase the availability of this compound for lab experiments. Additionally, further research is needed to explore the potential applications of compound X in the field of neuroscience, as it has shown promising results in modulating specific receptors in the brain. Furthermore, the potential applications of compound X in other fields such as immunology and infectious diseases need to be explored. Finally, the development of more potent and selective inhibitors of the specific enzyme targeted by compound X can lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. One of the commonly used methods for the synthesis of compound X is the palladium-catalyzed coupling reaction. This method involves the reaction of a pyridine derivative with a specific amine derivative in the presence of a palladium catalyst. The reaction leads to the formation of compound X as a white solid.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of cancer research. It has been found to be a potent inhibitor of a specific enzyme, which is overexpressed in various types of cancers. This enzyme is responsible for the growth and proliferation of cancer cells, and the inhibition of this enzyme can lead to the death of cancer cells. Additionally, compound X has also shown potential applications in the field of neuroscience, as it has been found to modulate the activity of specific receptors in the brain.
properties
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-12(2)5-8-17(23)22-11-13-4-3-9-21-18(13)24-14-6-7-15(19)16(20)10-14/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAWFGJVXKHOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5327554.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)

![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)